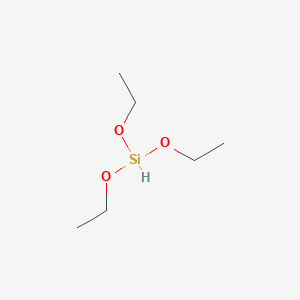

Hydridotriethoxysilane

Cat. No. B7801341

M. Wt: 164.27 g/mol

InChI Key: QQQSFSZALRVCSZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09156861B2

Procedure details

The preparation of triethoxysilane was carried out in a reactor having working capacity of 9 L, which was equipped with an electric heating control device of reaction capacity, and an impeller stirrer having 4 wings to control rotational speed to 300-1500 rpm. 3.3 kg of metal silicon was ground in a solvent environment of 6.6 kg of THERMINOL® 66 using Planetary Mill until the particle size is 30-100 μm. In the pulverizing process, 0.2 kg of CuCl catalyst was put into the suspension. In the state of continuous operation of the stirrer at 850 rpm, contact mass was heated to temperature of 242+2° C., the feed of ethanol as anhydrous alcohol to the reactor was started at 600 ml/hr using dosing pump (Digital dosing pump), GRUNDFOS® DME 60-10 AR. Samples were taken when liquid product was generated in the reactor, then every 30 minutes. As a result of analysis of the samples in Gas chromathograph, Agilent® GC7890A, synthesis reaction was started 10 minutes after alcohol was poured, and reaction rate increased for initial 60 minutes. The synthesis reaction rate of triethoxysilane decreased after 180 minutes, and completely slowed down 260 minutes after alcohol was fed. Herein, 1635 g of triethoxysilane and 105 g of tetraethoxysilane were obtained. The selectivity of triethoxysilane was 94%.

Name

CuCl

Quantity

0.2 kg

Type

catalyst

Reaction Step One

[Compound]

Name

metal

Quantity

3.3 kg

Type

reactant

Reaction Step Four

[Compound]

Name

242

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][SiH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH2:11]([OH:13])[CH3:12]>Cl[Cu].COCCOC>[CH2:1]([O:3][SiH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH2:1]([O:3][Si:4]([O:13][CH2:11][CH3:12])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2]

|

Inputs

Step One

|

Name

|

CuCl

|

|

Quantity

|

0.2 kg

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Cu]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[SiH](OCC)OCC

|

Step Four

[Compound]

|

Name

|

metal

|

|

Quantity

|

3.3 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

242

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Seven

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[SiH](OCC)OCC

|

Step Ten

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was carried out in a reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was equipped with an electric heating control device of reaction capacity, and an impeller stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

every 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As a result of analysis of the samples in Gas chromathograph, Agilent® GC7890A, synthesis reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction rate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increased for initial 60 minutes

|

|

Duration

|

60 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

decreased after 180 minutes

|

|

Duration

|

180 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

completely slowed down 260 minutes

|

|

Duration

|

260 min

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)O[SiH](OCC)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1635 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)O[Si](OCC)(OCC)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 105 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |